molecular formula C19H23F3N2O5 B13836553 Fluvoxamine Maleic Acid Monoamide (Fluvoxamine Maleate Impurity)

Fluvoxamine Maleic Acid Monoamide (Fluvoxamine Maleate Impurity)

Cat. No.: B13836553
M. Wt: 416.4 g/mol
InChI Key: IRLGOHSHDYCIAB-GEGZCKSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluvoxamine Maleic Acid Monoamide involves multiple steps, starting from the basic building blocks of fluvoxamine. The process typically includes the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentanone with maleic acid under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of Fluvoxamine Maleic Acid Monoamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Fluvoxamine Maleic Acid Monoamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluvoxamine Maleic Acid Monoamide is unique due to its specific chemical structure and its role as an impurity in fluvoxamine synthesis. Its presence can affect the purity and efficacy of fluvoxamine formulations, making it an important compound for quality control in the pharmaceutical industry .

Properties

Molecular Formula

C19H23F3N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

(Z)-4-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C19H23F3N2O5/c1-28-12-3-2-4-16(14-5-7-15(8-6-14)19(20,21)22)24-29-13-11-23-17(25)9-10-18(26)27/h5-10H,2-4,11-13H2,1H3,(H,23,25)(H,26,27)/b10-9-,24-16-

InChI Key

IRLGOHSHDYCIAB-GEGZCKSYSA-N

Isomeric SMILES

COCCCC/C(=N/OCCNC(=O)/C=C\C(=O)O)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

COCCCCC(=NOCCNC(=O)C=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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